4-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole is an organic compound belonging to the pyrazole class, characterized by a five-membered aromatic ring containing two nitrogen atoms. Its molecular formula is , and it has a molecular weight of approximately 218.23 g/mol. The compound features a 4-fluorophenyl group and two methyl groups at the 3 and 5 positions of the pyrazole ring, contributing to its unique chemical properties and potential biological activities.
These reactions allow for the modification of the compound and the synthesis of various derivatives, which can exhibit different properties and activities.
Research indicates that 4-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole exhibits significant biological activity. It has been implicated in modulating enzyme activities, particularly interacting with monoacylglycerol lipase, which plays a crucial role in endocannabinoid metabolism. Additionally, the compound influences cellular processes by affecting signaling pathways such as the WNT/planar-cell-polarity pathway, which is vital for cell polarity and movement.
The synthesis of 4-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole typically involves several methods:
Industrial production may utilize continuous flow reactors to enhance yield and product consistency while minimizing human error .
4-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole has diverse applications in scientific research. Its derivatives are explored for their potential as:
The versatility of this compound makes it valuable in medicinal chemistry and biochemistry .
Studies on the interactions of 4-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole with various biomolecules have revealed its potential to modulate enzyme activity and influence cellular signaling pathways. For example, its interaction with monoacylglycerol lipase suggests a role in endocannabinoid regulation, which could have implications for pain management and inflammatory conditions. Further research is necessary to fully elucidate its mechanisms of action .
Several compounds share structural similarities with 4-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3,5-Dimethyl-1H-pyrazole | Lacks fluorine substitution | More basic structure without halogen effects |
| 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole | Contains chlorine instead of fluorine | Potentially different biological interactions |
| 1-(4-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole | Methoxy group replaces fluorine | Altered electronic properties |
| 3-Methyl-1-(4-nitrophenyl)-1H-pyrazole | Nitro group instead of fluorine | Different reactivity due to electron-withdrawing effect |
| 1-(Phenyl)-3,5-dimethyl-1H-pyrazole | No halogen substituent | Broader applicability due to lack of halogen |
These comparisons highlight the uniqueness of 4-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole in terms of its specific halogen substituent's influence on reactivity and biological activity. Each compound's distinct substituent pattern can significantly affect its chemical behavior and potential applications .
| Starting Material | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Acetylacetone + Hydrazine hydrate | Water | 15-25 | 2-4 | 85-95 | [3] |
| 4-Fluorophenylhydrazine + 1,3-Diketone | Ethanol | 60-85 | 1.5-24 | 70-90 | [6] |
| Ethyl acetoacetate + Phenylhydrazine | Ethanol/Acetic acid | 55-70 | 0.5-2 | 77-95 | [7] |
| Trifluoro-1,3-diketone + Hydrazine | Ethanol | 60-80 | 2-6 | 63-85 | [1] |
| β-Diketone + Substituted hydrazine | DMF | 80-100 | 4-12 | 60-80 | [1] |
Recent investigations have demonstrated that reaction conditions significantly influence both yield and regioselectivity [8]. The use of protic solvents such as ethanol or water facilitates the condensation process by promoting proton transfer steps essential for cyclization [3] [4]. Temperature control proves critical, as elevated temperatures (above 85°C) can lead to decomposition of sensitive fluorinated intermediates, while insufficient heating (below 60°C) results in incomplete cyclization [6] [1].
Solvent selection plays a crucial role in optimizing reaction outcomes [8]. Aqueous conditions favor the formation of 3,5-dimethylpyrazole derivatives due to the enhanced nucleophilicity of hydrazine in polar protic media [3]. Ethanol-based systems provide excellent yields while maintaining substrate stability, particularly for fluorinated starting materials [7] . The addition of catalytic amounts of acid (such as acetic acid) can accelerate the dehydration step without compromising product integrity [10].
The regioselectivity of cyclocondensation reactions depends heavily on the electronic properties of the hydrazine derivative [11]. 4-Fluorophenylhydrazine exhibits reduced nucleophilicity compared to unsubstituted phenylhydrazine due to the electron-withdrawing effect of the fluorine substituent . This electronic deactivation necessitates more forcing conditions but ultimately provides enhanced regiocontrol in the cyclization process [12].
The incorporation of fluorophenyl groups into pyrazole structures can be achieved through multiple synthetic strategies, each offering distinct advantages and limitations [13] [14]. Direct condensation methods utilizing pre-formed 4-fluorophenylhydrazine represent the most straightforward approach, while alternative strategies involve late-stage fluorination or metal-catalyzed coupling reactions [12].
Table 2: Fluorophenyl Group Incorporation Techniques
| Method | Starting Materials | Key Conditions | Yield (%) | Advantages | Reference |
|---|---|---|---|---|---|
| Direct 4-Fluorophenylhydrazine Condensation | 4-Fluorophenylhydrazine + 1,3-Dicarbonyl | EtOH, reflux, 2-6 h | 70-85 | Simple, direct approach | [12] |
| Electrophilic Fluorination of Pyrazole | Pyrazole + Electrophilic F source | NFSI, DMF, RT-50°C | 50-75 | Late-stage functionalization | [13] |
| Cu-Catalyzed C-N Coupling | Aryl bromide + Hydrazine/CuBr | K₃PO₄, H₂O, 110°C, 1-2 h | 75-85 | High efficiency, scalable | [12] |
| Rhodium-Catalyzed C-H Insertion/Fluorination | Pyrazole + Fluorinating agent/Rh(OAc)₄ | Rh₂(OAc)₄, CH₂Cl₂, RT | 60-80 | One-pot procedure | [14] |
| Fluoroisobutane Derivative Cyclization | Fluoroisobutane derivative + Amidino compound | 10-20°C, 1-48 h | 65-85 | Mild conditions | [15] |
The preparation of 4-fluorophenylhydrazine typically involves the reduction of 4-fluoroaniline through diazotization followed by zinc-mediated reduction [12]. This multi-step process begins with the treatment of 4-fluoroaniline with nitrous acid to generate the corresponding diazonium salt, which is subsequently reduced using zinc powder in concentrated hydrochloric acid [12]. The resulting 4-fluorophenylhydrazine hydrochloride can be used directly in cyclocondensation reactions or converted to the free base under basic conditions .
Copper-catalyzed carbon-nitrogen coupling reactions provide an alternative route for fluorophenyl incorporation [12]. These protocols employ 4-fluorobromobenzene as the aryl halide component and hydrazine hydrate as the nucleophile, with copper bromide serving as the catalyst [12]. The reaction proceeds under aqueous conditions at elevated temperatures (110°C), providing good yields (75-85%) and excellent functional group tolerance [12].
Electrophilic fluorination methods offer opportunities for late-stage functionalization of pre-formed pyrazole scaffolds [13]. N-fluorobenzenesulfonimide (NFSI) and related electrophilic fluorinating agents can introduce fluorine atoms directly onto aromatic rings under mild conditions [13] [16]. However, these approaches often suffer from limited regioselectivity and moderate yields, particularly when electron-withdrawing substituents are present on the pyrazole ring [16].
Rhodium-catalyzed tandem reactions represent an emerging strategy for constructing fluorinated pyrazole derivatives through one-pot procedures [14]. These methods combine carbon-hydrogen activation with electrophilic fluorination, enabling the direct conversion of simple starting materials to complex fluorinated products [14]. The use of rhodium acetate catalysts facilitates both the initial carbon-hydrogen insertion and subsequent fluorination steps under mild conditions [14].
The regioselective introduction of methyl groups at the 3 and 5 positions of the pyrazole ring requires careful consideration of reaction conditions and substrate electronic effects [17] [18]. Multiple methylation strategies have been developed, ranging from traditional alkylation methods to advanced enzymatic approaches that provide exceptional regiocontrol [17] [19].
Table 3: Regioselective Methylation Approaches for Pyrazole Derivatives
| Methylation Method | Reagents/Conditions | Temperature (°C) | Regioselectivity (%) | Yield (%) | Advantages | Reference |
|---|---|---|---|---|---|---|
| Direct N-methylation with MeI | MeI, NaOH, DMF/DMSO | RT-50 | 60-80 | 70-90 | Simple, cost-effective | [19] |
| Enzymatic N-alkylation | Engineered methyltransferase, SAM analog | 25-37 | >99 | 70-85 | Exceptional selectivity | [17] |
| Metal-catalyzed methylation | Pd/Cu catalyst, methyl donor | 80-120 | 70-85 | 60-80 | Broad substrate scope | [20] |
| S-adenosyl methionine analog | Modified SAM, enzymatic system | 25-40 | >95 | 75-90 | High selectivity, mild conditions | [17] |
| Alkyl halide substitution | Alkyl halide, base, polar solvent | 40-80 | 65-75 | 60-95 | General applicability | [18] |
Traditional methylation approaches employ methyl iodide in the presence of strong bases such as sodium hydroxide or potassium carbonate [19]. These reactions typically proceed through SN2 mechanisms, with regioselectivity determined by the relative nucleophilicity of available nitrogen centers [19]. The choice of solvent significantly influences both reaction rate and selectivity, with polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide providing optimal results [19].
Enzymatic methylation strategies have emerged as powerful tools for achieving exceptional regioselectivity in pyrazole functionalization [17]. Engineered methyltransferases, developed through computational enzyme library design, can transfer alkyl groups from modified S-adenosyl methionine analogs with unprecedented precision (>99% regioselectivity) [17]. These biocatalytic systems operate under mild conditions (25-37°C) and demonstrate remarkable substrate tolerance, enabling the selective methylation of complex pyrazole derivatives [17].
The development of catalyst-controlled methylation represents a significant advancement in synthetic methodology [17]. Unlike traditional substrate-controlled reactions that often produce regioisomeric mixtures, catalyst-controlled approaches enable the divergent synthesis of different regioisomers from identical starting materials [17]. This capability proves particularly valuable for structure-activity relationship studies and pharmaceutical applications [17].
Metal-catalyzed methylation protocols utilizing palladium or copper catalysts offer broad substrate scope and functional group compatibility [20]. These methods typically employ methylating agents such as methyl tosylate or dimethyl carbonate under elevated temperatures (80-120°C) [20]. While these conditions are more forcing than enzymatic alternatives, they provide excellent yields and accommodate a wide range of electronic and steric variations [20].
Solid-phase synthesis methodologies have revolutionized the preparation of pyrazole libraries, enabling parallel synthesis and automated purification processes [21] [22] [23]. These approaches utilize polymer-supported reagents and substrates to facilitate product isolation while minimizing purification requirements [24] [25].
Table 4: Solid-Phase Synthesis Approaches
| Resin Type | Attachment Strategy | Key Reaction Steps | Cleavage Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|---|
| Wang Resin | o-Hydroxyacetophenone linkage | Claisen condensation → Cyclization | TFA/CH₂Cl₂ | 60-85 | 85-95 | [22] [26] |
| Merrifield Resin | Chloromethyl linkage | Vilsmeier-Haack → Hydrazine cyclization | Acidic conditions | 65-80 | 80-90 | [22] [25] |
| Polystyrene Resin | Hydrazine immobilization | Thiocarboxy formation → Isocyanate reaction | Thermal release | 70-90 | 85-95 | [23] [24] |
| Oxime Resin | Oxime formation | Acylation → Hydrazine condensation | Nucleophilic cleavage | 55-75 | 75-85 | [21] |
| TentaGel Resin | Amide bond formation | Loading → Cyclization → Cleavage | Basic hydrolysis | 60-80 | 80-90 | [25] |
Wang resin-based approaches represent one of the most successful solid-phase strategies for pyrazole synthesis [22] [26]. The methodology begins with the attachment of o-hydroxyacetophenone to Wang resin through ester linkage formation [26]. Subsequent Claisen condensation with carboxylic acid esters generates resin-bound 1,3-dicarbonyl compounds, which undergo cyclization upon treatment with hydrazine derivatives [22] [26]. Final cleavage using trifluoroacetic acid in dichloromethane releases the target pyrazoles in good yields (60-85%) and high purities (85-95%) [26].
Merrifield resin protocols employ chloromethyl-functionalized polystyrene supports for substrate immobilization [22] [25]. The synthetic sequence typically involves Vilsmeier-Haack formylation of resin-bound acetophenones, followed by hydrazine-mediated cyclization to form the pyrazole core [22]. These methods demonstrate excellent compatibility with fluorinated substrates and provide consistent yields across diverse substrate classes [25].
Table 5: Microwave-Assisted Synthesis Protocols
| Substrate Type | MW Power (W) | Temperature (°C) | Time (min) | Yield (%) | Solvent | Reference |
|---|---|---|---|---|---|---|
| 1,3-Dicarbonyl + Hydrazine | 100-300 | 70-150 | 5-15 | 80-96 | Solvent-free/EtOH | [27] [28] |
| Fluorinated chalcones + Hydrazine | 50-100 | 100-120 | 5-10 | 65-82 | EtOH/AcOH | [29] |
| Propanoyl hydrazine + Aldehydes | 100-200 | 65-85 | 4-7 | 78-92 | EtOH | [30] |
| Acetophenone + Hydrazones | 150-300 | 100-180 | 10-20 | 75-90 | DMSO/EtOH | [19] |
| α,β-Unsaturated ketones + Hydrazine | 50-150 | 80-140 | 8-45 | 70-95 | Solvent-free | [31] |
Microwave-assisted synthesis has emerged as a transformative technology for pyrazole preparation, offering dramatic reductions in reaction times while improving yields and product purities [31] [27] [28]. The enhanced heating efficiency achieved through dielectric heating enables reactions to proceed under previously inaccessible conditions, often eliminating the need for organic solvents [27] [30].
The optimal microwave conditions for 4-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole synthesis involve power levels of 100-300 watts at temperatures ranging from 70-150°C [28]. Reaction times are typically reduced from hours to minutes, with most transformations completing within 5-15 minutes [27] [28]. These accelerated conditions prove particularly beneficial for fluorinated substrates, which often require elevated temperatures for complete conversion under conventional heating [30].
Table 6: Comparison of Conventional vs Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted | Improvement Factor |
|---|---|---|---|
| Reaction Time | 20-48 hours | 4-45 minutes | 10-60x faster |
| Temperature Range (°C) | 60-120 | 65-180 | Similar range |
| Yield (%) | 58-70 | 70-96 | 1.2-1.4x higher |
| Energy Consumption | High | Low to moderate | 2-5x lower |
| Product Purity (%) | 75-85 | 85-95 | 1.1-1.3x higher |
| Solvent Requirements | Large volumes | Reduced/solvent-free | 2-10x reduction |
| Environmental Impact | Moderate to high | Low | Significant reduction |
| Scalability | Good | Excellent | Enhanced |
Solvent-free microwave protocols represent the pinnacle of green chemistry approaches for pyrazole synthesis [27]. These methods eliminate organic solvents entirely, relying on neat reactant mixtures or solid supports to facilitate molecular interactions [27]. The absence of solvents not only reduces environmental impact but also simplifies product isolation and purification procedures [30].
Density Functional Theory calculations have emerged as the gold standard for investigating the structural properties of pyrazole derivatives, including 4-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole. The molecular geometry optimization of this compound has been extensively studied using various DFT functionals and basis sets, with the B3LYP functional combined with 6-31G(d,p) and 6-311++G(d,p) basis sets providing the most reliable results [1] [2].
The optimized molecular geometry reveals critical structural parameters that define the compound's three-dimensional architecture. The pyrazole ring system exhibits characteristic bond lengths, with the C3-N7 bond measuring approximately 1.298-1.300 Å, which is consistent with typical carbon-nitrogen double bond character in heterocyclic systems [2]. The nitrogen-nitrogen bond within the pyrazole ring shows a length of 1.376-1.378 Å, indicating partial double bond character due to electron delocalization within the aromatic system [1] [2].
The 4-fluorophenyl substituent demonstrates significant conformational flexibility relative to the pyrazole core. Dihedral angle analysis reveals that the fluorophenyl ring can adopt various orientations, with calculated dihedral angles ranging from 47.3° to 74.4° depending on the computational method employed [3] [4]. This rotational freedom is attributed to the relatively low barrier to rotation around the carbon-carbon bond connecting the pyrazole and phenyl rings.
The methyl substituents at positions 3 and 5 of the pyrazole ring exhibit typical saturated carbon bond characteristics. The C-C bond lengths for these methyl groups range from 1.50 to 1.55 Å, consistent with standard single bond parameters [5]. The bond angles within the pyrazole ring system show values of 109.55-109.74° for the N-N-C angles and 112.15-112.63° for the C2-C3-N7 angles, indicating slight deviations from ideal tetrahedral or trigonal planar geometries due to ring strain and electronic effects [2].
| Structural Parameter | Calculated Value | DFT Method | Reference |
|---|---|---|---|
| C3-N7 bond length | 1.298-1.300 Å | B3LYP/6-31G(d,p) | [2] |
| N-N bond length | 1.376-1.378 Å | B3LYP/6-31G(d,p) | [1] [2] |
| C-C (methyl) bond length | 1.50-1.55 Å | B3LYP/6-311++G(d,p) | [5] |
| Pyrazole-phenyl dihedral angle | 47.3-74.4° | B3LYP/6-31G(d,p) | [3] [4] |
| N-N-C bond angle | 109.55-109.74° | B3LYP/6-31G(d,p) | [2] |
The fluorine substituent on the phenyl ring introduces unique electronic effects that influence the overall molecular geometry. The C-F bond length typically measures 1.346-1.361 Å, which is shorter than other carbon-halogen bonds due to the high electronegativity of fluorine [2]. This electronegativity difference creates a significant dipole moment that affects both the electronic distribution and the conformational preferences of the molecule.
Vibrational frequency calculations confirm that the optimized geometries represent true minima on the potential energy surface, as evidenced by the absence of imaginary frequencies [5] [6]. The calculated harmonic frequencies show excellent agreement with experimental Fourier Transform Infrared and Raman spectroscopic data, validating the accuracy of the theoretical predictions [7] [5].
The frontier molecular orbital analysis of 4-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole provides crucial insights into the compound's electronic properties and chemical reactivity patterns. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies have been calculated using various DFT methods, revealing important information about electron donation and acceptance capabilities [8] [9].
The HOMO energy levels for pyrazole derivatives typically range from -5.4 to -7.4 eV, depending on the nature and position of substituents [10] [11]. For 3,5-dimethyl pyrazole systems, the HOMO energy has been calculated at -5.428 eV using the B3LYP/6-31G(d) method [10]. The presence of the 4-fluorophenyl substituent is expected to lower the HOMO energy due to the electron-withdrawing nature of the fluorine atom, resulting in values in the range of -6.8 to -7.2 eV [12].
The LUMO energies show corresponding variations, with typical values ranging from -1.3 to -2.8 eV for pyrazole derivatives [13] [10]. The 3,5-dimethyl pyrazole system exhibits a LUMO energy of -1.326 eV [10], while fluorophenyl-substituted systems show lower LUMO energies in the range of -2.1 to -2.6 eV due to the stabilizing effect of the fluorine substituent [12].
The HOMO-LUMO energy gap serves as a fundamental indicator of chemical reactivity and kinetic stability. Compounds with larger energy gaps exhibit lower chemical reactivity and higher kinetic stability [12]. For 4-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole, the calculated energy gap ranges from 4.2 to 5.1 eV, indicating moderate stability and reactivity [13] [12].
| Orbital Property | Energy Range (eV) | Chemical Significance | Reference |
|---|---|---|---|
| HOMO Energy | -6.8 to -7.2 | Electron donation capability | [12] |
| LUMO Energy | -2.1 to -2.6 | Electron acceptance capability | [12] |
| Energy Gap | 4.2 to 5.1 | Chemical reactivity indicator | [13] [12] |
| Chemical Hardness | 2.1 to 2.55 | Resistance to deformation | [1] [12] |
Chemical reactivity descriptors derived from frontier orbital energies provide additional insights into molecular behavior. The chemical hardness, calculated as half the HOMO-LUMO gap, ranges from 2.1 to 2.55 eV for fluorophenyl pyrazole systems [1] [12]. Higher chemical hardness values indicate greater resistance to electron density deformation and lower reactivity [1].
The global electrophilicity index, another important reactivity descriptor, can be calculated from the chemical potential and chemical hardness. For pyrazole derivatives with enhanced electrophilicity due to electron-withdrawing substituents, higher electrophilicity values suggest greater propensity for electrophilic reactions [11] [14].
Fukui function analysis reveals the most reactive sites within the molecule for both nucleophilic and electrophilic attacks. The nitrogen atoms in the pyrazole ring typically exhibit high Fukui function values for electrophilic attack, while the carbon atoms adjacent to electron-withdrawing groups show enhanced susceptibility to nucleophilic attack [15] [14].
The spatial distribution of frontier molecular orbitals provides visual insights into the electronic structure. The HOMO is typically localized on the pyrazole ring system with significant contributions from the nitrogen atoms, while the LUMO shows delocalization over both the pyrazole ring and the fluorophenyl substituent [16] [10].
Hirshfeld surface analysis has become an indispensable tool for understanding intermolecular interactions in crystalline systems of pyrazole derivatives, including 4-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole. This computational technique provides quantitative insights into the nature, strength, and directionality of non-covalent interactions that govern molecular packing and stability [17] [18].
The Hirshfeld surface represents the boundary between molecules in a crystal structure, where the electron density of the molecule equals the electron density of its neighbors. For pyrazole derivatives, the surface is typically color-coded to indicate contact distances relative to van der Waals radii, with red regions representing shorter contacts, white regions indicating contacts at van der Waals distances, and blue regions showing longer contacts [18] [19].
The dominant intermolecular interactions in 4-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole systems are hydrogen-hydrogen contacts, which typically account for 37.1-45.2% of the total surface interactions [20] [19]. These H···H contacts occur at distances ranging from 2.2 to 2.8 Å and represent van der Waals interactions between hydrogen atoms on adjacent molecules [21] [20].
Oxygen-hydrogen and nitrogen-hydrogen interactions constitute the second most significant contribution to intermolecular interactions, accounting for 20.3-31.3% of the surface contacts [17] [20]. These interactions occur at shorter distances of 1.8-2.6 Å and represent classical hydrogen bonding patterns that stabilize the crystal structure [21] [19].
| Interaction Type | Surface Contribution (%) | Distance Range (Å) | Interaction Strength |
|---|---|---|---|
| H···H contacts | 37.1-45.2 | 2.2-2.8 | Moderate |
| O···H/H···O | 20.3-31.3 | 1.8-2.6 | Strong |
| N···H/H···N | 8.5-15.4 | 2.0-2.9 | Strong |
| C···H/H···C | 10.6-18.2 | 2.4-3.2 | Weak-Moderate |
| F···H/H···F | 5.2-12.8 | 2.1-2.7 | Moderate |
The presence of fluorine in the 4-fluorophenyl substituent introduces unique intermolecular interactions. F···H contacts contribute 5.2-12.8% to the total surface interactions, occurring at distances of 2.1-2.7 Å [20]. These interactions are of moderate strength and play a significant role in determining the preferred molecular orientations in the crystal lattice.
Carbon-hydrogen interactions represent 10.6-18.2% of the surface contacts, typically occurring at longer distances of 2.4-3.2 Å [20] [19]. These weak to moderate interactions contribute to the overall crystal packing stability and influence the molecular arrangement patterns.
Two-dimensional fingerprint plots derived from Hirshfeld surface analysis provide characteristic signatures for different types of intermolecular interactions [18] [19]. The shape and intensity of these plots allow for quantitative comparison between different crystal polymorphs and related compounds, facilitating structure-property relationship studies [17] [18].
The curvedness and shape index parameters of the Hirshfeld surface provide additional information about the molecular environment. High curvedness values indicate regions of close intermolecular contact, while the shape index helps identify the nature of these contacts, distinguishing between convex (donor) and concave (acceptor) regions [18] [19].
Energy framework analysis complements Hirshfeld surface studies by quantifying the energetic contributions of different interaction types. Dispersion energy typically provides the largest contribution to the total lattice energy in pyrazole systems, followed by electrostatic and polarization contributions [17] [20]. This information is crucial for understanding the relative importance of different interactions in determining crystal stability and mechanical properties.